molecular formula C13H12ClN3O4S B263086 2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No. B263086
M. Wt: 341.77 g/mol
InChI Key: YEFSQASFGWYJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide, also known as nitrofural, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the nitrofuran family of compounds, which are characterized by their ability to inhibit the growth of microorganisms.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is not fully understood, but it is believed to involve the generation of reactive oxygen species, which damage the DNA and other cellular components of microorganisms. Nitrofural has also been shown to inhibit the activity of certain enzymes involved in the metabolism of microorganisms.
Biochemical and Physiological Effects:
Nitrofural has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory and analgesic effects. Nitrofural has also been shown to have immunomodulatory effects, enhancing the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

Nitrofural has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and has a wide range of antimicrobial activity. However, 2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has some limitations, including its potential toxicity to humans and animals, and its limited solubility in aqueous solutions.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide. One area of interest is the development of new nitrofuran derivatives with enhanced antimicrobial activity and reduced toxicity. Another area of interest is the investigation of the immunomodulatory effects of this compound, and its potential use in the treatment of immune-related disorders. Finally, there is a need for further research on the mechanism of action of this compound, and its potential use in the treatment of various diseases.

Synthesis Methods

Nitrofural can be synthesized by the reaction of 4-chlorophenol and 2-methyl-2-oxazoline to form the intermediate 2-(4-chlorophenoxy)-2-methylpropanamide. This intermediate is then reacted with thiosemicarbazide and nitrous acid to form the final product, 2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

Nitrofural has been extensively used in scientific research as an antimicrobial agent. It has been shown to be active against a wide range of microorganisms, including bacteria, fungi, and protozoa. Nitrofural has also been used in the treatment of parasitic infections, such as leishmaniasis and trypanosomiasis.

properties

Molecular Formula

C13H12ClN3O4S

Molecular Weight

341.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C13H12ClN3O4S/c1-13(2,21-9-5-3-8(14)4-6-9)11(18)16-12-15-7-10(22-12)17(19)20/h3-7H,1-2H3,(H,15,16,18)

InChI Key

YEFSQASFGWYJOU-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Origin of Product

United States

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